4,5,6-trimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethylpyrimidine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyrimidine, characterized by the presence of three methyl groups attached to the 4th, 5th, and 6th positions of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes, including the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trimethylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted under reflux.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6-trimethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Another methylated pyridine derivative with different chemical properties and applications.
2,4,6-Trimethylpyrimidine: A structural isomer with methyl groups at different positions, leading to distinct reactivity and uses.
Uniqueness: 4,5,6-Trimethylpyrimidine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable molecule for research and industrial purposes .
Properties
CAS No. |
22868-79-7 |
---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-5-6(2)8-4-9-7(5)3/h4H,1-3H3 |
InChI Key |
HLTWPEDCRAMGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.